molecular formula C8H17N3OSi B2565677 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole CAS No. 136118-56-4

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Cat. No.: B2565677
CAS No.: 136118-56-4
M. Wt: 199.329
InChI Key: DHWQQVXDRKXOCV-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is known for its utility in organic synthesis, particularly in protecting groups for alcohols and amines.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole has several applications in scientific research:

Safety and Hazards

The compound is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . It is also recommended to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Preparation Methods

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original triazole compound .

Comparison with Similar Compounds

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

    2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxylic acids and phosphates.

    2-(Trimethylsilyl)ethoxymethyl chloride: Used in the synthesis of various protected derivatives.

    Trimethylsilyl ethers: Commonly used protecting groups in organic synthesis.

The uniqueness of this compound lies in its combination of the triazole ring and the trimethylsilyl group, which provides both reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWQQVXDRKXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (4.63 g, 0.12 mol) in tetrahydrofuran (150 ml) was added 1,2,4-triazole (8.0 g, 0.12 mol) at room temperature under nitrogen. The mixture was cooled to 0° C. and 2-(trimethylsilyl)ethoxymethylchloride (20.5 ml, 0.12 mol) added dropwise. The mixture was stirred at room temperature overnight, water (100 ml) was added and the mixture diluted with ethyl acetate. The organic layer was dried ((MgSO4) and evaporated in vacuo and the residue distilled to give the title-compoud (14.6 g, 63%), bp 110° C. at 5mm Hg; 1H NMR (250 MHz, CDCl3) δ 0.01-0.03 (9H, s, 3 of CH3), 0.93 (2H, m, CH2), 3.63 (2H, m, CH2), 5.52 (2H, s, CH2), 7.99 (1H, s, Ar—H), 8.26 (1H, s Ar—H).
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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